molecular formula C16H13ClFN3O2 B601130 N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 153437-78-6

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Katalognummer B601130
CAS-Nummer: 153437-78-6
Molekulargewicht: 333.75
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as CFDQA, is a quinazoline-containing small molecule that has been studied for its potential applications in medicinal chemistry and pharmacology. CFDQA has been shown to possess various biochemical and physiological effects, and it has been used as a tool in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

  • Antitumor Activities : A study by Liao Wen-j (2015) synthesized novel diazole 4-aminoquinazoline derivatives, including compounds related to N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, demonstrating significant antitumor activities against PC-3 cells (Liao Wen-j, 2015).

  • DNA-Binding Properties : Garofalo et al. (2010) reported on N-alkylanilinoquinazoline derivatives synthesized from 4-chloro-6,7-dimethoxyquinazoline, showing potential as DNA intercalating agents with significant cytotoxic activities (Garofalo et al., 2010).

  • Antiviral Activity : Saul et al. (2021) identified 4-anilinoquinazoline derivatives as potent inhibitors of dengue virus (DENV) and Venezuelan equine encephalitis virus (VEEV), indicating potential applications in treating these viral infections (Saul et al., 2021).

  • PET Imaging Agents for Tumor Detection : Chen et al. (2012) synthesized novel F-18 labeled 4-aminoquinazoline derivatives, including N-(3-chloro-4-fluorophenyl)-6-(2-[(18)F]fluoroethoxy)-7-methoxyquinazolin-4-amine, showing potential as PET imaging agents for tumor detection (Chen et al., 2012).

  • Molecular Docking for Anticancer Properties : Mphahlele et al. (2018) conducted a study on indole-aminoquinazoline hybrids, showing significant activity against various cancer cell lines and suggesting potential for developing anticancer drugs (Mphahlele et al., 2018).

  • Apoptosis Inducer and Anticancer Agent : Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and effective anticancer agent with high blood-brain barrier penetration (Sirisoma et al., 2009).

Wirkmechanismus

Target of Action

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as Gefitinib, primarily targets the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a transmembrane cell surface receptor that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

Gefitinib acts as an inhibitor of the EGFR tyrosine kinase. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with the EGFR . This selective targeting of the mutant proteins in malignant cells disrupts the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathway affected by Gefitinib is the EGFR signaling pathway . By inhibiting the EGFR tyrosine kinase, Gefitinib disrupts the downstream signaling cascades that regulate cell proliferation, apoptosis, angiogenesis, and tumor invasion . This leads to the inhibition of cancer cell growth and proliferation .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence the drug’s concentration in the body and its interaction with its target .

Result of Action

The molecular and cellular effects of Gefitinib’s action primarily involve the inhibition of cancer cell growth and proliferation. By selectively targeting the mutant proteins in malignant cells, Gefitinib disrupts the signaling pathways that promote cell proliferation and survival, leading to the inhibition of cancer cell growth .

Eigenschaften

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-9-3-4-12(18)11(17)5-9/h3-8H,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPNWXZDJKCCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine exert its anticancer effects?

A1: Research indicates that N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as DW-8, induces apoptosis, a form of programmed cell death, in colorectal cancer cells. [] This effect is primarily mediated through the intrinsic apoptotic pathway. DW-8 treatment leads to the activation of caspase-9, a key initiator caspase in the intrinsic pathway, followed by the activation of executioner caspases-3 and -7. [] Additionally, DW-8 causes cell cycle arrest at the G2 phase, further contributing to its antiproliferative activity. [] Increased levels of reactive oxygen species (ROS) and nuclear fragmentation are also observed, further supporting the induction of apoptosis. []

Q2: Is N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine selective in its anticancer activity?

A2: Yes, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) demonstrates selectivity towards colorectal cancer cells. In vitro studies revealed that DW-8 exhibited higher efficacy against various colorectal cancer cell lines (HCT116, HT29, and SW620) compared to a non-cancerous colon cell line (CRL1459). [] This selectivity suggests a potentially favorable safety profile for this compound in terms of minimizing off-target effects on healthy cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.